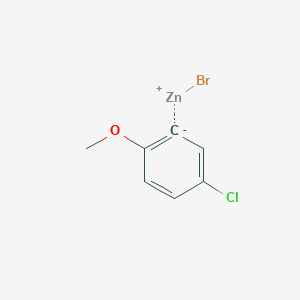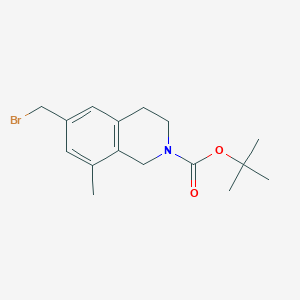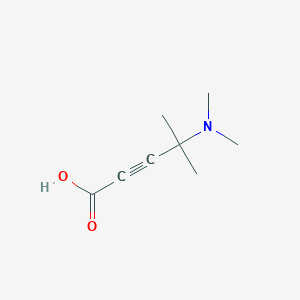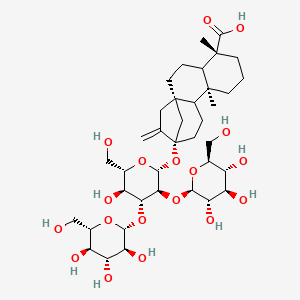![molecular formula C12H22N2O3 B13917977 tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of both nitrogen and oxygen atoms in the ring system adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization. One common method involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the spirocyclic intermediate. Subsequent reactions introduce the tert-butyl ester and hydroxymethyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. .
Medicine: Investigated for its potential use in drug discovery, particularly as a scaffold for the development of new therapeutic agents.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is largely dependent on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but lacks the hydroxymethyl group.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Features a different ring size and an oxo group instead of a hydroxymethyl group.
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a sulfur atom in the ring system.
Uniqueness
The presence of both hydroxymethyl and tert-butyl ester groups in tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate makes it unique among spirocyclic compounds. These functional groups provide additional sites for chemical modification, enhancing its versatility in synthetic applications. The spirocyclic structure also imparts rigidity, which can be advantageous in the design of enzyme inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)4-5-13-9(12)6-15/h9,13,15H,4-8H2,1-3H3 |
InChI Key |
ZTYGSLYLAGFVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


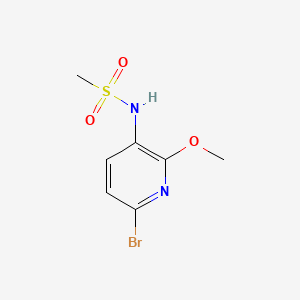
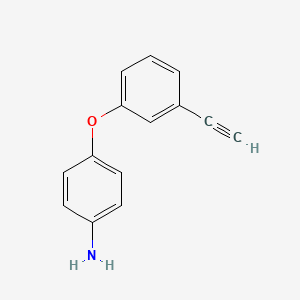
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
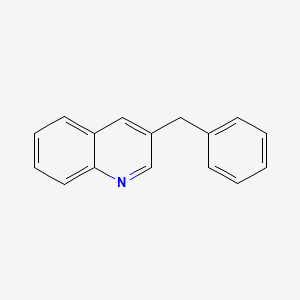
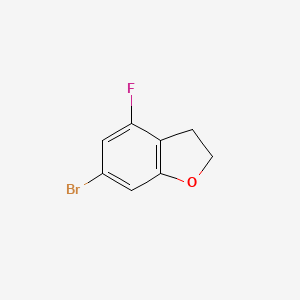
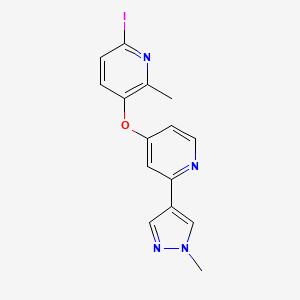
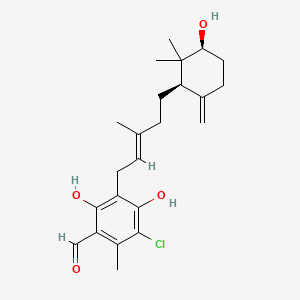
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
